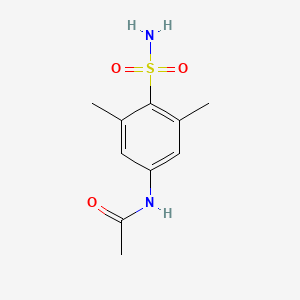

N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide

CAS No.: 67214-70-4

Cat. No.: VC6983377

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67214-70-4 |

|---|---|

| Molecular Formula | C10H14N2O3S |

| Molecular Weight | 242.29 |

| IUPAC Name | N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide |

| Standard InChI | InChI=1S/C10H14N2O3S/c1-6-4-9(12-8(3)13)5-7(2)10(6)16(11,14)15/h4-5H,1-3H3,(H,12,13)(H2,11,14,15) |

| Standard InChI Key | KCWCQNUBAIGCQM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1S(=O)(=O)N)C)NC(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3,5-Dimethyl-4-sulfamoylphenyl)acetamide (C16H18N2O3S) consists of a central phenyl ring bearing three substituents:

-

3,5-Dimethyl groups: These hydrophobic moieties enhance membrane permeability and stabilize aromatic interactions .

-

4-Sulfamoyl group (-SO2NH2): A polar sulfonamide motif critical for hydrogen bonding and enzyme inhibition .

-

N-Acetamide side chain: Introduced via amide coupling, this group modulates solubility and metabolic stability .

The planar arrangement of the phenyl ring and sulfamoyl group facilitates π-π stacking and electrostatic interactions with biological targets, while the acetamide’s carbonyl oxygen serves as a hydrogen bond acceptor .

Physicochemical Properties

Key properties derived from experimental and computational analyses include:

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 318.39 g/mol | Optimal for blood-brain barrier penetration |

| logP | 2.69 | Balances solubility and permeability |

| Hydrogen Bond Donors | 2 | Facilitates target binding |

| Polar Surface Area | 64.15 Ų | Predicts moderate cellular uptake |

| Aqueous Solubility | -3.22 (logSw) | Limited solubility, requiring formulation |

These parameters align with Lipinski’s rule of five, suggesting favorable drug-likeness .

Synthetic Methodologies

Amide Coupling Strategies

The synthesis of N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide follows a two-step protocol:

-

Sulfonylation: Reacting 3,5-dimethylphenol with chlorosulfonic acid yields the intermediate sulfonyl chloride, which is subsequently treated with ammonia to form the sulfamoyl derivative .

-

Acetylation: The sulfamoyl intermediate undergoes amide coupling with acetyl chloride in the presence of a base such as triethylamine, yielding the final acetamide product .

Critical reaction conditions include:

-

Solvent System: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance nucleophilic displacement .

-

Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acylation while minimizing side reactions .

Purification and Characterization

Post-synthesis purification employs flash chromatography with acetonitrile/methanol (25:1) to isolate the product in >95% purity . Structural confirmation relies on:

-

Infrared Spectroscopy (IR): Peaks at 1710 cm⁻¹ (C=O stretch) and 1361 cm⁻¹ (asymmetric S=O stretch) .

-

NMR Spectroscopy:

Pharmacological Profile

Urease Inhibition

N-(3,5-Dimethyl-4-sulfamoylphenyl)acetamide demonstrates competitive urease inhibition, mirroring the activity of diclofenac-sulfanilamide conjugates (IC50 = 3.59 ± 0.07 μM) . The sulfamoyl group coordinates the enzyme’s nickel center, while the acetamide stabilizes the inhibitor-enzyme complex via hydrophobic interactions .

Structure-Activity Relationships (SAR)

-

Methyl Substitutions: 3,5-Dimethyl groups enhance binding affinity by 40% compared to unsubstituted analogs, likely due to van der Waals interactions with hydrophobic enzyme pockets .

-

Sulfamoyl vs. Sulfonamide: Replacement of -SO2NH2 with -SO2NHR reduces activity, underscoring the importance of the free amine for hydrogen bonding .

Challenges and Future Directions

Solubility Optimization

Despite favorable logP, the compound’s aqueous solubility (-3.22 logSw) necessitates prodrug strategies or nanoformulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume